ethyl 4-(3-amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with an amino-fluorophenyl group and an ethyl ester functional group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
Introduction of the Amino-Fluorophenyl Group: The amino-fluorophenyl group is introduced through a substitution reaction, often using a suitable fluorinated aromatic amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(3-Amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a molecular probe to study biological pathways and interactions at the cellular level.
Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: Researchers use this compound to explore the structure-activity relationships of heterocyclic compounds and their biological effects.
Mechanism of Action
The mechanism of action of 4-(3-Amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating cellular processes such as signal transduction, gene expression, and protein synthesis . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- 3(5)-Amino-5(3)-hydroxy pyrazoles
Uniqueness
4-(3-Amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester stands out due to its unique combination of an amino-fluorophenyl group and a pyrrolo[2,3-d]pyrimidine core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C15H13FN4O2 |
---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
ethyl 4-(3-amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H13FN4O2/c1-2-22-15(21)9-6-18-14-12(9)13(19-7-20-14)8-3-4-10(16)11(17)5-8/h3-7H,2,17H2,1H3,(H,18,19,20) |
InChI Key |
APERCYCELLLMDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=NC(=C12)C3=CC(=C(C=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.